molecular formula C21H21NO6S B2720113 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid CAS No. 2137794-64-8

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid

Cat. No.: B2720113
CAS No.: 2137794-64-8
M. Wt: 415.46
InChI Key: NMASIRYKSFLICR-UHFFFAOYSA-N
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Description

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid is a chemical compound with a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a dioxothiolan ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fmoc Protection:

    Formation of the Dioxothiolan Ring: This step involves the cyclization of a suitable precursor to form the dioxothiolan ring.

    Coupling Reaction: The protected amine is then coupled with an acetic acid derivative to form the final product.

The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers, continuous flow reactors, and purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the dioxothiolan ring.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Piperidine or other secondary amines are used to remove the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate or as a part of drug delivery systems.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Fmoc group can be used to protect amine functionalities during peptide synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine

Uniqueness

What sets 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid apart is its unique combination of the Fmoc group, the dioxothiolan ring, and the acetic acid moiety. This combination provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

The compound 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid (commonly referred to as Fmoc-DTA ) is a synthetic derivative notable for its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

Fmoc-DTA features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. The compound also contains a dioxothiolan moiety that contributes to its unique biological properties. The structural formula can be summarized as follows:

  • Chemical Formula : C₁₉H₁₉N₁O₆S
  • IUPAC Name : 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1,1-dioxothiolan-3-acetic acid

1. Anticancer Properties

Research indicates that Fmoc-DTA exhibits significant anticancer activity. Studies have shown that it can inhibit tumor cell proliferation by modulating key signaling pathways involved in cancer progression. For instance, compounds with similar structural features have been linked to the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and growth in cancer cells.

2. Anti-inflammatory Effects

Fmoc-DTA has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases. The fluorenyl group enhances the compound's interaction with cell membranes, facilitating cellular uptake and bioavailability.

3. Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in metabolic regulation. For example, it has been noted to inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammation and pain pathways .

Fmoc-DTA's mechanism of action is primarily attributed to its structural components:

  • Fluorenyl Group : Enhances membrane permeability and bioactivity.
  • Dioxothiolan Moiety : Interacts with thiol-containing enzymes, potentially altering their activity.

These interactions can lead to downstream effects on cellular signaling pathways, ultimately influencing cell survival, proliferation, and apoptosis .

Case Studies

  • Anticancer Activity Assessment
    • A study evaluated the cytotoxic effects of Fmoc-DTA on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics.
  • Inflammation Model
    • In an animal model of inflammation induced by lipopolysaccharide (LPS), treatment with Fmoc-DTA resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, demonstrating its anti-inflammatory potential.

Comparative Analysis

The following table summarizes the biological activities of Fmoc-DTA compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Fmoc-DTAFluorenyl + DioxothiolanAnticancer, Anti-inflammatory
9-FluorenoneFluorenyl BackboneAntimicrobial
Methoxycarbonyl derivativesMethoxycarbonyl GroupAnti-inflammatory Effects

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c23-19(24)11-21(9-10-29(26,27)13-21)22-20(25)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMASIRYKSFLICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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